molecular formula C22H28N4O4 B2617076 N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide CAS No. 1049469-47-7

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2617076
CAS No.: 1049469-47-7
M. Wt: 412.49
InChI Key: MFIIAEWGJJRGDF-UHFFFAOYSA-N
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Description

N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the piperazine derivative: This can be achieved by reacting 4-phenylpiperazine with an appropriate alkylating agent.

    Coupling with the ethanediamide moiety: The piperazine derivative is then coupled with an ethanediamide precursor under suitable reaction conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the dimethoxyphenyl group:

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes in the central nervous system. The compound may modulate neurotransmitter release or receptor activity, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
  • N’-(3,4-dimethoxyphenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethanediamide

Uniqueness

N’-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethoxyphenyl group, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-29-19-9-8-17(16-20(19)30-2)24-22(28)21(27)23-10-11-25-12-14-26(15-13-25)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIAEWGJJRGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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